Cas no 81910-09-0 (3-cyclopropyl-2-methyl-4-oxocyclopent-2-en-1-yl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate)

3-cyclopropyl-2-methyl-4-oxocyclopent-2-en-1-yl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate structure
81910-09-0 structure
Product name:3-cyclopropyl-2-methyl-4-oxocyclopent-2-en-1-yl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate
CAS No:81910-09-0
MF:C17H20O3Cl2
MW:343.2449
CID:1804760
PubChem ID:186238

3-cyclopropyl-2-methyl-4-oxocyclopent-2-en-1-yl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • 3-cyclopropyl-2-methyl-4-oxocyclopent-2-en-1-yl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate
    • (3-cyclopropyl-2-methyl-4-oxocyclopent-2-en-1-yl) 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
    • 81910-09-0
    • 3-CYCLOPROPYL-2-METHYL-4-OXOCYCLOPENT-2-EN-1-YL 3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANE-1-CARBOXYLATE
    • DTXSID101002301
    • Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, 3-cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl ester
    • Inchi: InChI=1S/C17H20Cl2O3/c1-8-12(7-11(20)14(8)9-4-5-9)22-16(21)15-10(6-13(18)19)17(15,2)3/h6,9-10,12,15H,4-5,7H2,1-3H3
    • InChI Key: PAZARHMKNIDSAO-UHFFFAOYSA-N
    • SMILES: CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(Cl)Cl)C3CC3

Computed Properties

  • Exact Mass: 342.0789499g/mol
  • Monoisotopic Mass: 342.0789499g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 595
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 43.4Ų

3-cyclopropyl-2-methyl-4-oxocyclopent-2-en-1-yl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate Related Literature

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